molecular formula C8H6N2O2 B048474 1H-Indazole-6-carboxylic acid CAS No. 704-91-6

1H-Indazole-6-carboxylic acid

Cat. No. B048474
CAS RN: 704-91-6
M. Wt: 162.15 g/mol
InChI Key: DNCVTVVLMRHJCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indazole derivatives, including 1H-Indazole-6-carboxylic acid, often involves nucleophilic substitution reactions on halo esters by 1H-indazole in alkaline solution, leading to mixtures of N-1 and N-2 isomers, where the N-1 isomer predominates. Basic hydrolysis of ester derivatives allows for the synthesis of the corresponding indazole carboxylic acids. These compounds are fully characterized by NMR, IR spectroscopies, MS spectrometry, and elemental analysis, with X-ray diffraction providing molecular structure details (Teixeira et al., 2006).

Molecular Structure Analysis

The molecular structure of indazol-2-yl-acetic acid, a closely related compound, determined by X-ray diffraction, reveals a supramolecular architecture involving intermolecular hydrogen bonds. This structural insight aids in understanding the interactions and stability of indazole derivatives (Teixeira et al., 2006).

Chemical Reactions and Properties

Indazole derivatives undergo various chemical reactions, including esterification, amidation, and substitution, which modify their chemical properties and potential applications. For example, the synthesis of 1-halobenzyl-1H-indazole-3-carboxylic acids involves halogenation and demonstrates the versatility of indazole compounds in chemical synthesis (Corsi et al., 1976).

Scientific Research Applications

Antispermatogenic Agents

  • Application : Some derivatives of 1H-Indazole-6-carboxylic acid, particularly 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and related compounds, have demonstrated potent antispermatogenic activity (Corsi & Palazzo, 1976).

Thermodynamic Properties

  • Application : The enthalpy of formation for various indazoles, including 1H-Indazole-6-carboxylic acid, has been reported. These properties provide insights into the energetic and structural influence of different functional groups on these compounds (Orozco-Guareño et al., 2019).

Crystal Structure Analysis

  • Application : The crystal structure of derivatives like 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid has been studied, revealing their potential for stabilizing 1H-Indazole-6-carboxylic acid in crystalline form and enhancing bioactivity and therapeutic activity (Hu Yong-zhou, 2008).

Synthesis Improvement

  • Application : Research has focused on improving the synthetic process of 1H-indazole-3-carboxylic acid, which may have implications for the synthesis of 1H-Indazole-6-carboxylic acid derivatives (Rao Er-chang, 2006).

Kinase Inhibition in Medicinal Chemistry

  • Application : 1H-Indazole-3-carboxaldehydes, key intermediates to access various 3-substituted indazoles, are of interest in medicinal chemistry as kinase inhibitors (Chevalier et al., 2018).

Anticancer Agents

  • Application : 1H-Benzo[f]indazole-4,9-dione derivatives, related to 1H-Indazole-6-carboxylic acid, show significant antiproliferative activity, suggesting their potential as anticancer agents (Molinari et al., 2015).

Structural Characterization and Synthesis

  • Application : Indazoles substituted at the N-1 and N-2 positions have been synthesized and fully characterized, contributing to a deeper understanding of their chemical properties (Teixeira et al., 2006).

Coordination Polymer and Gas Sorption

  • Application : A Cu(II) coordination polymer featuring 1H-indazole-5-carboxylic acid demonstrates selective and hysteretic sorption of CO2, indicating its potential in gas storage and separation technologies (Hawes et al., 2012).

Safety And Hazards

1H-Indazole-6-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

The future directions for 1H-Indazole-6-carboxylic acid involve further exploration of its synthesis methods and biological activities. For instance, the use of single-atom catalysis presents a new frontier for the synthesis of 1H-Indazole-6-carboxylic acid . Additionally, the broad spectrum of pharmacological activities exhibited by indazole scaffolds suggests potential for the development of new bioactive compounds .

properties

IUPAC Name

1H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-1-2-6-4-9-10-7(6)3-5/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCVTVVLMRHJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585471
Record name 1H-Indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indazole-6-carboxylic acid

CAS RN

704-91-6
Record name 1H-Indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 704-91-6
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Synthesis routes and methods I

Procedure details

To a stirred solution of potassium tert-butoxide (8.14 g, 72.7 mmol) in DMSO (30 mL) is added a solution of 3-(tert-butylthio)diazenyl-4-methylbenzoic acid (1.85 g, 7.34 mmol) in DMSO (20 mL). The mixture is stirred overnight at rt. The mixture is diluted with ice-water, acidified with 1N aqueous HCl to a pH of about 5 to about 6 and extracted with EtOAc (3×). The combined organic layers are washed sequentially with water and brine, dried over MgSO4 and concentrated in vacuo to afford 1.17 g (98%) of 1H-indazole-6-carboxylic acid as a tan solid: IR (diffuse reflectance) 3171, 3135, 3067, 3014, 2950, 2889, 2865, 1685, 1326, 1308, 1240, 960, 945, 762, 740 cm−1; 1H NMR (400 MHz, DMSO-d6) δ 13.4, 13.0, 8.2, 8.2, 7.9, 7.7.
Quantity
8.14 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of boron trifluoride etherate (18 ml) in chloroform (450 ml, Al2O3 treated) at -15° was added a solution of 3-amino-4-methylbenzoic acid (15.1 g) in tetrahydrofuran (150 ml) over 15 minutes and the resulting mixture was then stirred for an additional 5 minutes. To this mixture was added t-butyl nitrite (14 ml), and the reaction was warmed to 5° . After stirring for 1 hour, potassium acetate (49 g) and 18-crown-6 (2.65 g) were added. The reaction mixture was allowed to warm to room temperature and stirred for 72 hours. The reaction mixture was evaporated, and 3:7 acetone:ethyl acetate (500 ml) and 1N hydrochloric acid (150 ml) were added. After stirring for 2 hours, brine (150 ml) was added to the mixture and the mixture filtered. The aqueous filtrate was extracted with 3:7 acetone:ethyl acetate (2×100 ml). The combined organic extract was dried (MgSO4) and evaporated. The resulting residue was dissolved in hot acetic acid (250 ml) and 250 ml saturated ethereal HCl and 250 ml ether were added sequentially. After cooling to room temperature, the precipitate was filtered and treated with 3:7 acetone:ethyl acetate (500 ml) and brine (100 ml) for 1 hour. After the phases were separated, the aqueous layer was extracted with ethyl acetate (100 ml). The combined organic extracts were washed with brine, dried (MgSO4) and evaporated to afford 6-carboxyindazole as a brown solid (9.8 g, 57%), mp >250°.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
49 g
Type
reactant
Reaction Step Three
Quantity
2.65 g
Type
reactant
Reaction Step Three
Yield
57%

Synthesis routes and methods III

Procedure details

To a stirred solution of potassium tert-butoxide (8.1 g, 73 mmol) in DMSO (30 mL) was added a solution of 3-[(E)-(tert-butylthio)diazenyl]-4-methylbenzoic acid (1.9 g, 7.3 mmol) at RT. The mixture was stirred overnight, followed by the adition of ice water. The aqueous layer was extracted with ethyl acetate. The organic layer was dicarded. The pH of the aqueous layer was adjusted to 4-5 with aqueous 1N HCl. The aqueous layer was extracted with ethyl acetate. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated in vacuo to afford 800 mg (97%) of 1H-indazole-6-carboxylic acid as a tan solid: 1H NMR (400 MHz. DMSO-d6) δ 13.4, 13.0, 8.2, 8.1, 7.9, 7.7.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
40
Citations
E Orozco-Guareno, JB Campos… - Journal of Thermal …, 2020 - Springer
… The molar standard enthalpy of formation in condensed and gas phases of indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-…
Number of citations: 4 link.springer.com
AA Garcia-Valdivia, E Echenique-Errandonea… - Inorganics, 2021 - mdpi.com
Two new coordination polymers (CPs) based on Zn(II) and Cd(II) and 1H-indazole-6-carboxylic acid (H 2 L) of general formulae [Zn(L)(H 2 O)] n (1) and [Cd 2 (HL) 4 ] n (2) have been …
Number of citations: 7 www.mdpi.com
CS Hawes, PE Kruger - Dalton Transactions, 2014 - pubs.rsc.org
… The synthesis of 1H-indazole-6-carboxylic acid, H2L3, and 1H-indazole-7-carboxylic acid, H2L4, is fully described and the structure of H2L4·H2O determined. The structures of two …
Number of citations: 19 pubs.rsc.org
C Pérez Medina, C López, RM Claramunt, J Elguero - 2010 - Wiley Online Library
… 4,5,7-Trifluoro-3-hydroxy-1H-indazole-6-carboxylic Acid (7): A solution of methyl 4,5,7-trifluoro-3-hydroxy-1H-indazole-6-carboxylate (8, 0.60 mmol, 0.14 g) and sodium hydroxide (1.3 …
NT Tzvetkov, S Hinz, P Küppers… - Journal of Medicinal …, 2014 - ACS Publications
… 40–49, which represent 6-substituted analogues or isomers of the indazole-5-carboxamides (15, 27–35) described above were obtained by coupling of 1H-indazole-6-carboxylic acid (…
Number of citations: 84 pubs.acs.org
FOA Frejat, H Zhai, Y Cao, L Wang, YA Mostafa… - Bioorganic …, 2022 - Elsevier
… 1H-indazole-6-carboxylic acid 5 was obtained from hydrolyzing methyl 1H-indazole-6-… place by stirring a mixture of the 1H-indazole-6-carboxylic acid in DMF, adding EDC and HOAt as …
Number of citations: 6 www.sciencedirect.com
N Cankařová, J Hlaváč, V Krchňák - Organic Preparations and …, 2010 - Taylor & Francis
… 7-Methoxy-1H-indazole-6-carboxylic acid 22 was obtained by treatment of 3-amino-2-… Subsequent demethylation in concentrated HBr led to 7-hydroxy-1H-indazole-6-carboxylic acid 23 …
Number of citations: 28 www.tandfonline.com
ECY Lee, K Futatsugi, JT Arcari, K Bahnck… - Bioorganic & Medicinal …, 2016 - Elsevier
… Compounds 2–22 can be synthesized via the same route as representative compound 10 which also shares a common intermediate (6), 1-ethyl-4-fluoro-1H-indazole-6-carboxylic acid, …
Number of citations: 8 www.sciencedirect.com
YD Lan, CL Xiong, C Huang, WM Xiong… - … für Kristallographie-New …, 2021 - degruyter.com
… We have synthesised 1H-indazole-6-carboxylic acid (HIA) and not long ago we obtained a cadmium complex with the anionic IA ligand via a hydrothermal reaction. …
Number of citations: 1 www.degruyter.com
M Brzozowski, NJ O'Brien, DJD Wilson, BM Abbott - Tetrahedron, 2014 - Elsevier
The development of a preparative route to a series of novel 4-(1H-indol-6-yl)-1H-indazole compounds as potential PDK1 inhibitors is described. The synthetic strategy centres on the late…
Number of citations: 9 www.sciencedirect.com

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